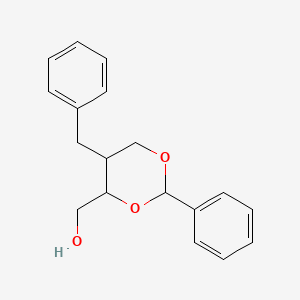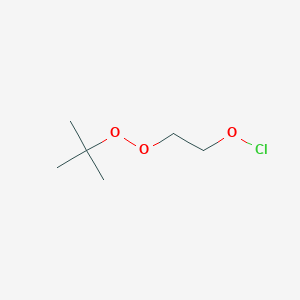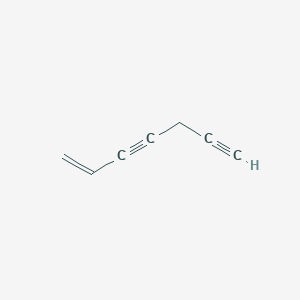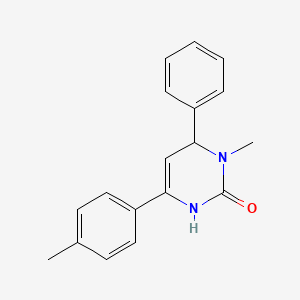
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a dihydropyrimidinone core substituted with methyl, phenyl, and methylphenyl groups, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, and conducted under reflux conditions.
Biginelli Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the dihydropyrimidinone core to tetrahydropyrimidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce various substituted dihydropyrimidinones.
科学的研究の応用
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
類似化合物との比較
Similar Compounds
3-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 6-(4-methylphenyl) substitution.
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the 3-methyl substitution.
Uniqueness
3-Methyl-6-(4-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups at different positions on the dihydropyrimidinone core can enhance its interaction with molecular targets, potentially leading to improved efficacy in various applications.
特性
CAS番号 |
88129-09-3 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
3-methyl-6-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C18H18N2O/c1-13-8-10-14(11-9-13)16-12-17(20(2)18(21)19-16)15-6-4-3-5-7-15/h3-12,17H,1-2H3,(H,19,21) |
InChIキー |
TVHSOLFOPLURDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(N(C(=O)N2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


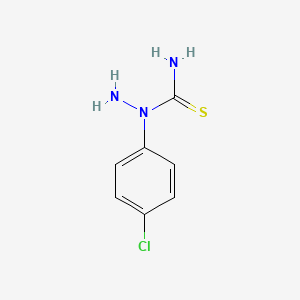

![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
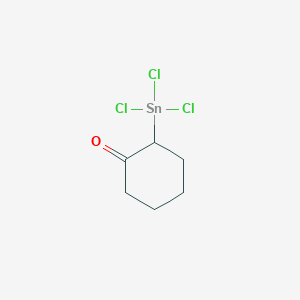
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
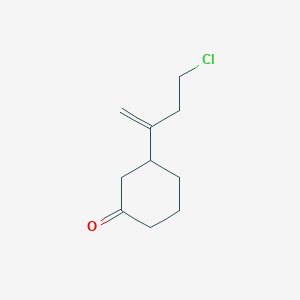
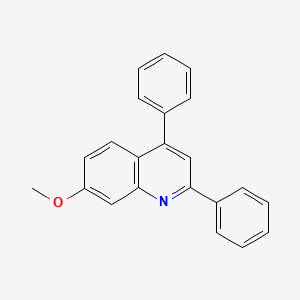
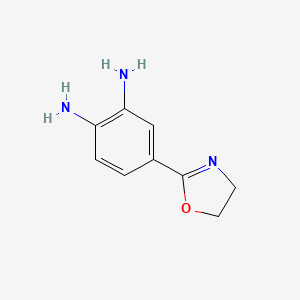
silane](/img/structure/B14388145.png)
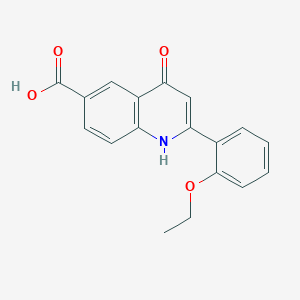
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
